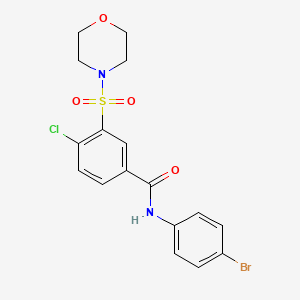
N-(4-bromophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(4-bromophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-345541, is a potent inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is involved in many physiological and pathological processes, including inflammation, immunity, cell survival, and cancer. BMS-345541 has been extensively studied for its potential as a therapeutic agent for various diseases, such as rheumatoid arthritis, cancer, and Alzheimer's disease.
Wirkmechanismus
N-(4-bromophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide inhibits the IKK complex by binding to its ATP-binding site, which is required for its activity. This prevents the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB, and thus blocks the activation of NF-κB and downstream signaling pathways. This results in the inhibition of inflammation, cell survival, and proliferation, which are regulated by NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. This compound also induces apoptosis (programmed cell death) in cancer cells by inhibiting the NF-κB pathway. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and specificity for the IKK complex, its well-characterized mechanism of action, and its availability from commercial sources. However, this compound also has some limitations, such as its potential off-target effects and its low solubility in aqueous solutions, which may require the use of organic solvents or other delivery methods.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-bromophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide and related compounds. For example, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, such as cancer, Alzheimer's disease, and autoimmune disorders. In addition, new analogues of this compound could be synthesized and tested for their potency, selectivity, and pharmacokinetic properties. Furthermore, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been used extensively in scientific research to investigate the role of the NF-κB signaling pathway in various diseases and to develop new therapeutic strategies. For example, this compound has been shown to inhibit the growth of cancer cells by blocking the NF-κB pathway, which is often overactivated in cancer cells and promotes their survival and proliferation. This compound has also been studied for its potential as a treatment for Alzheimer's disease, as the NF-κB pathway is involved in the neuroinflammation and neuronal damage observed in this disease.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4S/c18-13-2-4-14(5-3-13)20-17(22)12-1-6-15(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDPNUVPGXJHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3461460.png)

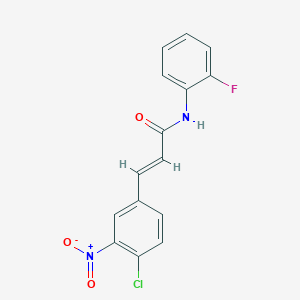
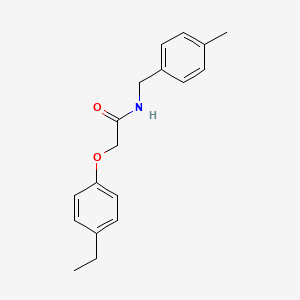
![3-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3461508.png)
![2-[(4-bromo-3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3461511.png)
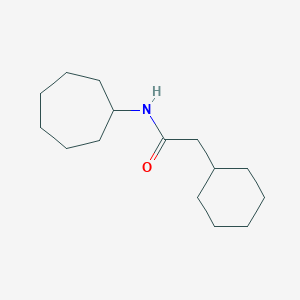
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B3461531.png)
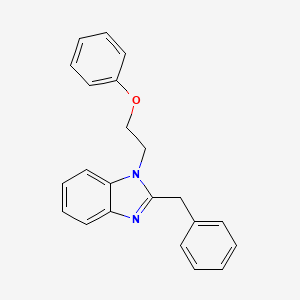

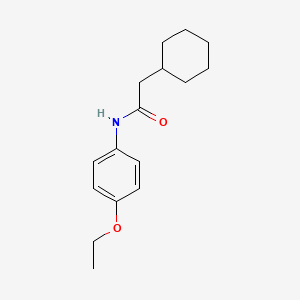
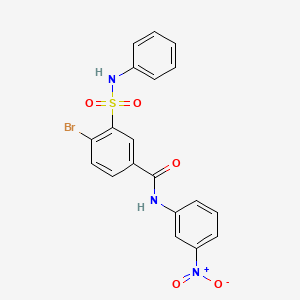
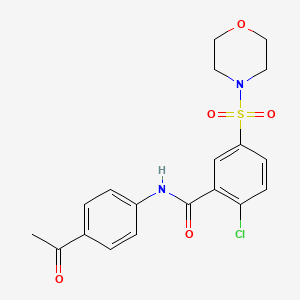
![4,4'-[methylenebis(4,1-phenylenesulfonyl)]di(2-butanone)](/img/structure/B3461565.png)